2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Overview
Description
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
The compound 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a derivative of the 1,2,4-oxadiazole class of compounds . These compounds have been synthesized as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often specific enzymes or proteins within the infectious organisms .
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives involves interaction with their targets, leading to inhibition or alteration of the target’s function . For instance, some compounds have been studied for their action against the Trypanosoma cruzi cysteine protease cruzain . The compound binds to the active site of the enzyme, inhibiting its function and thus the growth and proliferation of the organism .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-oxadiazole derivatives depend on the specific target of the compound. In the case of anti-infective agents, the compounds often disrupt essential biochemical pathways in the infectious organisms, leading to their death or inhibition of growth . The exact pathways affected would depend on the specific target and the organism.
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. For anti-infective agents, the desired result is typically the death or inhibition of the infectious organism, leading to the resolution of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) and oxidizing agents like iodine (I₂) to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other oxadiazole derivatives .
Properties
IUPAC Name |
2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYRTTMATPBDLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.